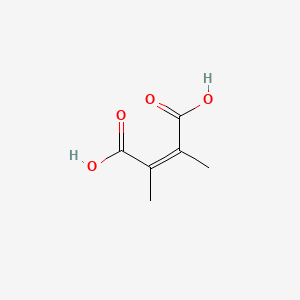
Dimethylmaleic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethylmaleic acid is a dicarboxylic acid that is maleic acid in which each of the hydrogens that is attached to a carbon atom is substituted by a methyl group. It derives from a maleic acid. It is a conjugate acid of a dimethylmaleate(2-).
Maleic acid homopolymer, also known as 2, 3-dimethylmaleic acid or a, b-dimethylmaleate, belongs to the class of organic compounds known as methyl-branched fatty acids. These are fatty acids with an acyl chain that has a methyl branch. Usually, they are saturated and contain only one or more methyl group. However, branches other than methyl may be present. Maleic acid homopolymer is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Maleic acid homopolymer has been primarily detected in urine. Within the cell, maleic acid homopolymer is primarily located in the cytoplasm and adiposome. Maleic acid homopolymer can be biosynthesized from maleic acid.
科学研究应用
Drug Delivery Systems
pH-Responsive Nanocarriers
Dimethylmaleic acid is primarily utilized in the development of pH-responsive nanocarriers for targeted drug delivery. These systems exploit the acidic microenvironment of tumor tissues to enhance drug release selectively at the site of interest. For instance, 2,3-dimethylmaleic anhydride has been integrated into smart nanomedicine systems that exhibit a transformation from negatively charged to positively charged surfaces in acidic conditions, facilitating enhanced endocytosis by cancer cells. This characteristic significantly improves the efficacy and specificity of chemotherapeutic agents while reducing systemic toxicity .
Mechanism of Action
The mechanism involves the formation of amide bonds between dimethylmaleic anhydride and various amine-functionalized polymers. Under acidic conditions, these bonds can be cleaved, leading to the release of the therapeutic agent. Studies have shown that such systems not only prolong circulation time in the bloodstream but also enhance the accumulation of drugs at tumor sites .
Biochemical Research
Enzyme Inhibition Studies
Research has indicated that dimethylmaleic anhydride exhibits significant inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition has been observed in various insect species, leading to increased oxidative stress and alterations in antioxidant enzyme activities. For example, studies demonstrated over 90% inhibition of AChE activity in Sitophilus oryzae at high dosages . This property positions this compound as a potential agent for pest control through biochemical pathways.
Oxidative Stress Mechanism
The compound induces oxidative stress by altering superoxide dismutase and catalase activities, which are vital components of the antioxidant defense system. The modulation of these enzymes suggests that this compound could be further explored for its potential use in agricultural applications as a biopesticide .
Chemical Reactions and Synthesis
Reversible Transamidation
this compound has been studied for its ability to undergo reversible transamidation reactions under mild conditions. This property allows for tunable chemical reactions that can be beneficial in synthetic organic chemistry. The ability to switch between different forms without significant loss of material opens avenues for developing dynamic systems that can respond to environmental changes .
Case Studies
属性
CAS 编号 |
488-21-1 |
|---|---|
分子式 |
C6H8O4 |
分子量 |
144.12 g/mol |
IUPAC 名称 |
(Z)-2,3-dimethylbut-2-enedioic acid |
InChI |
InChI=1S/C6H8O4/c1-3(5(7)8)4(2)6(9)10/h1-2H3,(H,7,8)(H,9,10)/b4-3- |
InChI 键 |
CGBYBGVMDAPUIH-ARJAWSKDSA-N |
SMILES |
CC(=C(C)C(=O)O)C(=O)O |
手性 SMILES |
C/C(=C(\C)/C(=O)O)/C(=O)O |
规范 SMILES |
CC(=C(C)C(=O)O)C(=O)O |
Key on ui other cas no. |
21788-49-8 26099-09-2 |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















